5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide
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Description
The compound “5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide” is a chemical compound with potential applications in scientific research. It belongs to the class of organic compounds known as N-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13BrN2O2.ClH/c11-9-2-1-8 (15-9)10 (14)13-7-3-5-12-6-4-7;/h1-2,7,12H,3-6H2, (H,13,14);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Scientific Research Applications
Synthesis and Structural Characterization
Research has led to the development of various methods for synthesizing furan-2-carboxamide derivatives, including compounds structurally related to "5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide." These methods often involve palladium-catalyzed cyclization processes, showcasing the compound's synthetic accessibility and the potential for further functionalization. For instance, a study highlighted the synthesis of novel dicationic imidazo[1,2-a]pyridines, demonstrating complex synthetic routes that may share similarities with the target compound's synthesis, especially in the context of bromination and coupling reactions (Ismail et al., 2004).
Medicinal Chemistry Applications
In medicinal chemistry, furan-2-carboxamide derivatives are explored for their potential biological activities. For example, certain derivatives have been investigated as urotensin-II receptor antagonists, indicating the relevance of the furan carboxamide scaffold in developing compounds with specific receptor affinity (Lim et al., 2019). Similarly, compounds utilizing the furan-2-carboxamide core have been synthesized as part of efforts to discover new CCR5 antagonists, a critical target in HIV-1 research, highlighting the significance of this structural motif in drug discovery (Imamura et al., 2006).
Chemical Structure and Reactivity
The exploration of the chemical structure and reactivity of furan-2-carboxamide derivatives extends to the study of their interaction with various nucleophiles and their potential to form complex molecules with significant biological activity. Research into the reactivity of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles sheds light on the versatility of furan derivatives in synthesizing compounds with varied functional groups, suggesting a wide range of chemical manipulations applicable to "this compound" (Maadadi et al., 2016).
Properties
IUPAC Name |
5-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPGUSKVRRHGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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